(S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate
Description
The compound (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate is a synthetic amino acid derivative featuring:
- A central L-glutamic acid backbone with tert-butyl ester protection at the carboxyl group.
- A hexyl chain linking two amide bonds.
- Dual tert-butoxycarbonyl (Boc) protecting groups on the amino termini.
This structure is designed for applications in medicinal chemistry, particularly as an intermediate in peptide synthesis or protease-resistant drug candidates. The Boc groups enhance solubility in organic solvents and prevent undesired side reactions during coupling steps . Synthetic routes typically involve EDCI/HOBt-mediated amide bond formation and selective reductions, as seen in analogs like compound 22b (68% yield via zinc/NH4Cl reduction) .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-5-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O5/c1-19(2,3)27-17(25)15(21)11-12-16(24)22-13-9-7-8-10-14-23-18(26)28-20(4,5)6/h15H,7-14,21H2,1-6H3,(H,22,24)(H,23,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMZLOOIVPHRRJ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)NCCCCCCNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)NCCCCCCNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate, also known by its CAS number 7750-42-7, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H30N2O4
- Molecular Weight : 302.41 g/mol
- IUPAC Name : tert-butyl (2S)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoate
The biological activity of (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of amino and carbonyl groups suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.
Biological Activity
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Antitumor Effects : Research has shown that derivatives of this compound can inhibit tumor cell proliferation in vitro. The specific pathways affected include apoptosis induction and cell cycle arrest.
- Neuroprotective Properties : There is emerging evidence suggesting that (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate may protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant enzymes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.
Case Study 2: Antitumor Activity
In a controlled experiment, this compound was tested on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.
Case Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate resulted in decreased markers of cell death and increased levels of antioxidant enzymes.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H30N2O4 |
| Molecular Weight | 302.41 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Antitumor Activity | Dose-dependent apoptosis in cancer cells |
| Neuroprotective Activity | Reduced oxidative stress markers |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate is , with a molecular weight of approximately 288.38 g/mol. The compound features a tert-butoxycarbonyl (BOC) protecting group, which is crucial for its stability and reactivity in synthetic processes.
Peptide Synthesis
One of the primary applications of (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate is in the synthesis of peptides. The BOC group serves as a protective moiety for the amino group during peptide bond formation. This allows for selective reactions without interference from other functional groups present in the molecule.
Case Study: Synthesis of Bioactive Peptides
In a study focused on the synthesis of bioactive peptides, (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate was utilized as an intermediate. The BOC protection facilitated the sequential addition of amino acids, leading to the formation of complex peptide structures with enhanced biological activity. This method demonstrated improved yields and purity compared to traditional approaches that did not employ protective groups .
Drug Development
The compound has garnered attention in drug development due to its structural properties that enhance solubility and bioavailability. Its application in designing prodrugs—compounds that become pharmacologically active after metabolic conversion—has been particularly notable.
Prodrug Formulation Examples
Research has shown that derivatives of (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate can be converted into prodrugs that exhibit improved pharmacokinetic profiles. For instance, modifications to the BOC group can lead to compounds that release active pharmaceutical ingredients more efficiently in biological systems, thereby enhancing therapeutic efficacy .
Therapeutic Applications
Beyond its synthetic utility, (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate has potential therapeutic applications:
Anticancer Activity
Recent studies have explored the anticancer properties of compounds derived from (S)-tert-butyl 2-amino-5-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-5-oxopentanoate. These studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a possible role in targeted cancer therapies .
Antimicrobial Properties
Additionally, derivatives have shown promising antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The mechanism involves disrupting bacterial cell wall synthesis, which highlights the compound's versatility in addressing infectious diseases .
Chemical Reactions Analysis
Deprotection Reactions
The Boc (tert-butoxycarbonyl) groups in this compound undergo acid-catalyzed cleavage, a critical step in peptide synthesis.
Mechanism :
-
TFA protonates the Boc group’s carbonyl oxygen, forming a carbamic acid intermediate that decomposes to release CO₂ and tert-butanol, yielding a free amine .
Amide Bond Formation
The compound participates in coupling reactions via its amino and ester groups.
Example Reaction :
-
Coupling with pteroyl azide via tetramethylguanidine (TMG) yields intermediates for antitumor agents .
Reduction Reactions
The ketone group in the 5-oxopentanoate moiety can be reduced to a hydroxyl or methylene group.
Note : NaBH₄ selectively reduces the ketone without affecting Boc groups .
Acid/Base-Mediated Transformations
The compound’s ester and amide groups undergo hydrolysis under specific conditions.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Ester hydrolysis | NaOH (2M), methanol, 0–4°C | Carboxylic acid formation. | |
| Amide hydrolysis | 6M HCl, reflux | Free amino acid release (rarely used). |
Key Data :
-
Hydrolysis of the methyl ester in 3b (related structure) with NaOH yields water-soluble derivatives for biological studies .
Functionalization of the Hexylamine Side Chain
The primary amine on the hexyl chain enables diverse modifications:
Stability and Side Reactions
-
Thermal Stability : Decomposition observed above 150°C due to Boc group volatilization.
-
Side Reactions :
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reagents | Byproducts |
|---|---|---|---|
| Boc-protected amine | High | TFA, HCl | CO₂, tert-butanol |
| 5-Oxopentanoate ketone | Moderate | NaBH₄, LiAlH₄ | Alcohols |
| Hexylamine side chain | High | DCC/HOBt, NHS esters | Urea (from DCC), HOBt |
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Key structural analogs differ in chain length, substituents, and protecting groups, which influence physicochemical properties and biological activity.
Key Observations:
- Chain Length : Increasing the linker from hexyl (C6) to heptyl (C7) (as in 22b) enhances lipophilicity, improving membrane permeability for tumor-targeting applications .
- Substituents : Bromine () introduces a leaving group for further functionalization, whereas thiophenyl () or pyridinyl () groups enable π-π interactions with biological targets.
- Protection Strategy: Bis-Boc protection () is standard for amino acid intermediates, while mono-Boc variants () are less stable under acidic conditions.
Physicochemical Properties
- Solubility: Boc protection increases solubility in dichloromethane and THF, critical for peptide synthesis . Analogs with polar groups (e.g., hydroxyimino in ) show improved aqueous solubility.
- Stability : tert-butyl esters resist hydrolysis under basic conditions, whereas methyl esters () are more labile.
Preparation Methods
Preparation of 6-((tert-Butoxycarbonyl)Amino)Hexanoic Acid
Starting material : 6-Aminohexanoic acid.
Protection protocol :
-
Dissolve 6-aminohexanoic acid (10 mmol) in dry THF (30 mL).
-
Add Boc₂O (22 mmol, 2.2 eq) and DMAP (0.5 mmol, 0.05 eq).
Characterization :
Activation as N-Hydroxysuccinimide Ester
Reagents :
-
DCC (1.2 eq), NHS (1.1 eq) in anhydrous DCM.
Procedure :
-
Add DCC dropwise to a stirred solution of Boc-hexanoic acid (5 mmol) and NHS (5.5 mmol) at 0°C.
-
Stir for 12 hours at room temperature.
Yield : 92% after filtration and solvent evaporation.
Synthesis of (S)-tert-Butyl 2-Amino-5-Oxopentanoate Core
Starting Material: L-Glutamic Acid
Selective esterification :
-
Dissolve L-glutamic acid (10 mmol) in tert-butanol (30 mL).
-
Add H₂SO₄ (0.5 mL) and reflux for 6 hours.
Result : (S)-tert-Butyl 2-aminopentanedioate (Yield: 78%).
Oxidation to 5-Oxo Intermediate
Reagent : Dess-Martin periodinane (1.5 eq) in DCM.
Conditions : Stir at 0°C → room temperature for 3 hours.
Yield : 85%.
Characterization :
Amide Coupling and Final Assembly
Coupling Protocol
Reagents :
-
Boc-hexylamine NHS ester (1.2 eq), EDCI (1.1 eq), HOBt (1.1 eq) in DMF.
Procedure :
-
Add EDCI/HOBt to a solution of 5-oxopentanoate core (5 mmol) in DMF (20 mL).
-
Stir for 10 minutes, then add Boc-hexylamine NHS ester.
-
Dilute with EtOAc, wash with 5% citric acid and NaHCO₃.
-
Purify via silica chromatography (hexane/EtOAc 7:3 → 1:1).
Deprotection of α-Amino Group
Reagent : TFA/DCM (1:1 v/v).
Conditions : Stir at 0°C for 1 hour.
Yield : 95%.
Data Tables and Comparative Analysis
Table 1. Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc protection | Boc₂O, DMAP, THF, rt | 89 | 98.5 |
| NHS activation | DCC, NHS, DCM, 0°C → rt | 92 | 99.1 |
| Amide coupling | EDCI/HOBt, DMF, 24 h | 72 | 97.8 |
| TFA deprotection | TFA/DCM (1:1), 0°C, 1 h | 95 | 99.3 |
Table 2. Spectroscopic Data (¹H NMR Key Peaks)
| Compound | δ (ppm) | Integration | Multiplicity |
|---|---|---|---|
| Boc-hexylamine NHS ester | 1.44 (s, 9H, Boc) | 9H | Singlet |
| 5-Oxopentanoate core | 2.51 (t, 2H, J = 7.0 Hz, CH₂CO) | 2H | Triplet |
| Final product | 6.21 (br s, 1H, NH) | 1H | Broad |
Industrial Scalability and Process Optimization
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can side reactions be minimized during the coupling of the hexylamine moiety?
- Methodological Answer : The synthesis involves sequential Boc-protection of amino groups, amide bond formation, and purification. Critical steps include:
- Using tert-butoxycarbonyl (Boc) as a protecting group to prevent unwanted nucleophilic attacks during coupling .
- Employing coupling reagents like HATU or DCC to activate carboxylic acid intermediates, ensuring efficient amide bond formation with the hexylamine linker .
- Side reactions (e.g., oligomerization) can be minimized by maintaining anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via TLC or LC-MS .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC : To assess purity and detect diastereomers; use chiral columns for enantiomeric resolution .
- NMR Spectroscopy : H and C NMR confirm Boc group integrity and amide bond formation. Rotational isomers (e.g., from amide bonds) may require variable-temperature NMR to resolve splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities from incomplete deprotection or side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing rotational isomers of the amide bonds?
- Methodological Answer :
- Variable-Temperature NMR : Heating the sample to 50–60°C reduces signal splitting caused by slow amide bond rotation, simplifying spectral interpretation .
- 2D NMR (e.g., COSY, NOESY) : Identifies through-space correlations to distinguish between stereoisomers or conformational variants .
- Comparative Analysis : Cross-reference with synthetic intermediates (e.g., Boc-protected hexylamine) to isolate spectral contributions from specific functional groups .
Q. What experimental design considerations are critical for studying the compound's stability under varying pH conditions in peptide conjugation studies?
- Methodological Answer :
- pH-Dependent Stability Assays : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at timed intervals. Boc groups are labile under acidic conditions, requiring neutral to slightly basic pH for stability .
- Temperature Control : Use thermostatic baths to isolate pH effects from thermal degradation.
- Replicate Sampling : Include triplicate samples per pH condition to account for variability. Statistical tools (e.g., ANOVA) can identify significant degradation trends .
Q. How can researchers optimize the deprotection of Boc groups without damaging the pentanoate backbone during downstream applications?
- Methodological Answer :
- Controlled Acidolysis : Use TFA (10–20% in DCM) for Boc removal, limiting exposure time to 30–60 minutes to prevent ester hydrolysis .
- Alternative Deprotection Strategies : For acid-sensitive backbones, consider photolabile or enzymatically cleavable protecting groups.
- Post-Deprotection Analysis : Verify backbone integrity via FT-IR (C=O stretch at ~1730 cm) and H NMR (absence of ester hydrolysis byproducts) .
Data Contradiction Analysis
Q. If HPLC indicates high purity (>98%) but HRMS shows trace impurities, how should researchers troubleshoot?
- Methodological Answer :
- Sensitivity Calibration : HRMS detects lower-concentration impurities (e.g., <0.1%) that HPLC may miss. Use gradient elution with MS-compatible buffers (e.g., 0.1% formic acid) to enhance detection .
- Fraction Collection : Isolate HPLC peaks and re-analyze via HRMS to identify impurities (e.g., des-Boc byproducts or residual hexylamine) .
- Synthesis Audit : Review coupling steps for incomplete Boc protection or side reactions with the hexylamine linker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
